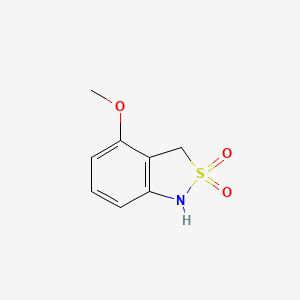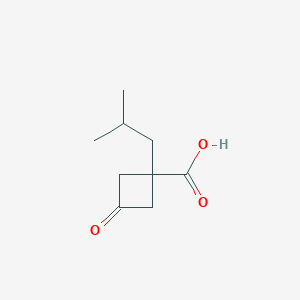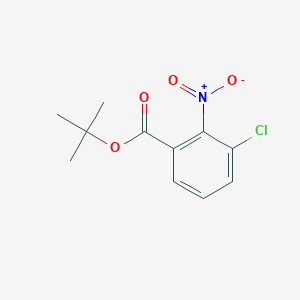![molecular formula C8H17NO B6599676 (1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol CAS No. 1849244-36-5](/img/structure/B6599676.png)
(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol, also known as 1-EMCPM, is a cyclopropyl derivative of methanol that can be synthesized through a variety of methods. It is a versatile chemical compound that has a wide range of applications in both scientific research and industry. 1-EMCPM is known for its unique properties, such as its high solubility and low volatility, which make it an ideal choice for a variety of applications.
Applications De Recherche Scientifique
(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and as a catalyst in chemical reactions. It is also used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, this compound is used as a model compound for the study of the physical and chemical properties of cyclopropyl derivatives.
Mécanisme D'action
The mechanism of action of (1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol is not well understood. However, it is believed to be a protonated species that can undergo a variety of reactions due to its high solubility and low volatility. It is thought to act as a nucleophilic species, which can react with electrophilic compounds to form new products. Additionally, it is believed to be involved in a variety of other reactions, including hydrogenation, halogenation, and cyclization reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known to be non-toxic and non-irritating, and it has been used in a variety of applications without any reported adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol has several advantages for use in lab experiments. It is highly soluble in a variety of solvents, and it has a low volatility, which makes it easy to handle and store. Additionally, it is a versatile compound, which makes it useful for a variety of reactions. However, this compound also has some limitations. It is a highly reactive compound, which can lead to unwanted side reactions. Additionally, it is a relatively expensive compound, which can make it cost-prohibitive for some experiments.
Orientations Futures
There are a number of potential future directions for research on (1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in industry. Additionally, further research could be conducted on the synthesis and purification of this compound, as well as its use as a catalyst in various chemical reactions. Finally, studies could be conducted to investigate the potential toxicity of this compound and its effects on the environment.
Méthodes De Synthèse
(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol can be synthesized through a variety of methods. One of the most common methods is the reaction of ethylmethylamine with cyclopropylmethanol. This reaction is catalyzed by a strong acid, such as sulfuric or hydrochloric acid. Another method is the reaction of ethylmethylamine and cyclopropylmethyl chloride. This reaction is catalyzed by anhydrous aluminum chloride. Finally, this compound can also be synthesized through the reaction of ethylmethylamine and cyclopropylmagnesium bromide.
Propriétés
IUPAC Name |
[1-[[ethyl(methyl)amino]methyl]cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-9(2)6-8(7-10)4-5-8/h10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPRTAZKXKURGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1(CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6599603.png)


![2-{1-[(morpholin-4-yl)methyl]cyclopropyl}ethan-1-ol](/img/structure/B6599631.png)




![6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6599680.png)
![6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B6599691.png)
![methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B6599695.png)

